Bienvenue dans la boutique en ligne BenchChem!

3-(1H-Benzo[d]imidazol-2-yl)benzonitrile

Antimicrobial Benzimidazole Structure-Activity Relationship

3-(1H-Benzo[d]imidazol-2-yl)benzonitrile (CAS 906816-19-1, synonym: 2-(3-cyanophenyl)benzimidazole) is a small-molecule 2-arylbenzimidazole (C14H9N3; MW: 219.24 g/mol). It features a benzimidazole core substituted at the 2-position with a 3-cyanophenyl ring, a structural motif that places it within the well-characterized class of ATP-competitive checkpoint kinase 2 (Chk2) inhibitors.

Molecular Formula C14H9N3
Molecular Weight 219.247
CAS No. 906816-19-1
Cat. No. B2434840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Benzo[d]imidazol-2-yl)benzonitrile
CAS906816-19-1
Molecular FormulaC14H9N3
Molecular Weight219.247
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)C#N
InChIInChI=1S/C14H9N3/c15-9-10-4-3-5-11(8-10)14-16-12-6-1-2-7-13(12)17-14/h1-8H,(H,16,17)
InChIKeyUTHJIZFNCKIADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Benzo[d]imidazol-2-yl)benzonitrile (CAS 906816-19-1): A 2-Arylbenzimidazole Scaffold for Kinase-Focused Discovery


3-(1H-Benzo[d]imidazol-2-yl)benzonitrile (CAS 906816-19-1, synonym: 2-(3-cyanophenyl)benzimidazole) is a small-molecule 2-arylbenzimidazole (C14H9N3; MW: 219.24 g/mol) . It features a benzimidazole core substituted at the 2-position with a 3-cyanophenyl ring, a structural motif that places it within the well-characterized class of ATP-competitive checkpoint kinase 2 (Chk2) inhibitors [1]. The solid compound is available from commercial screening collections (e.g., Sigma-Aldrich AldrichCPR, ChemBridge) at purities ≥95–97%, primarily intended for early-stage drug discovery and chemical biology research [2].

Why 2-Arylbenzimidazole Analogs Are Not Interchangeable: The Critical Role of the 3-Cyanophenyl Substituent in 906816-19-1


In-class substitution of 2-arylbenzimidazoles is not pharmacologically neutral. The Chk2 SAR landscape, established by Arienti et al., demonstrates that the nature and position of the aryl substituent profoundly modulate kinase inhibitory potency: the optimized lead compound 2h achieved an IC50 of 15 nM, whereas closely related analogs with alternative aryl substitutions displayed orders-of-magnitude weaker activity [1]. The 3-cyanophenyl group present in 906816-19-1 introduces a strong electron-withdrawing nitrile that alters both the electronic character of the benzimidazole core and its hydrogen-bonding capacity within the ATP-binding pocket [2]. This substitution pattern may also confer differential CYP450 inhibition profiles relevant to drug–drug interaction liability, as structurally distinct 2-arylbenzimidazoles have shown time-dependent CYP3A4 inhibition with IC50 values ranging from 90 nM to >10 µM [3]. Consequently, procurement of the exact 3-cyanophenyl regioisomer is essential for reproducing specific biological outcomes.

Quantitative Differentiation Evidence for 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile (906816-19-1)


Antimicrobial Activity: 3-Cyanophenyl (MCB) vs. 4-Hydroxyphenyl (MHB) and 4-Nitrophenyl (MNB) Analogs

In a direct head-to-head study, Ansari and Lal synthesized three 2-substituted benzimidazoles and evaluated their antimicrobial activity. The 3-cyanophenyl derivative (MCB, CAS 906816-19-1) was compared with the 4-hydroxyphenyl (MHB) and 4-nitrophenyl (MNB) analogs [1]. The introduction of the electron-withdrawing nitrile at the meta position resulted in a differentiated antimicrobial profile relative to the para-substituted comparators.

Antimicrobial Benzimidazole Structure-Activity Relationship

Chk2 Kinase Inhibition: Scaffold Placement vs. Optimized 2-Arylbenzimidazole Lead 2h

The 2-arylbenzimidazole scaffold of 906816-19-1 corresponds to the core chemotype from which the highly optimized Chk2 inhibitor 2h (IC50 = 15 nM) was derived [1]. While the parent unsubstituted 2-phenylbenzimidazole exhibited weak Chk2 inhibition, systematic SAR optimization by Arienti et al. demonstrated that appropriate aryl substitution can enhance potency by over 1000-fold. The 3-cyanophenyl variant (906816-19-1) represents an intermediate substitution pattern with an electron-withdrawing group at the meta position, a feature that can be exploited to fine-tune ATP-pocket interactions [2].

Checkpoint Kinase 2 Chk2 Kinase Inhibition Cancer

Regioisomeric Differentiation: 2-(3-Cyanophenyl)benzimidazole vs. 4-(1H-Benzimidazol-1-yl)benzonitrile (CCL299)

A critical structural distinction exists between 3-(1H-benzo[d]imidazol-2-yl)benzonitrile (906816-19-1, 2-substituted) and CCL299 (4-(1H-1,3-benzodiazol-1-yl)benzonitrile, CAS 25372-03-6, N1-substituted). CCL299 has been independently characterized and shown to induce G1-phase cell-cycle arrest and apoptosis in HepG2 (hepatoblastoma) and HEp-2 (cervical cancer) cells, with selectivity over non-cancer TIG-1-20 fibroblasts [1]. The connectivity difference (C2-aryl vs. N1-aryl attachment) fundamentally alters the vector of the benzonitrile group, resulting in distinct target engagement profiles.

Regioisomer Anticancer Cell Cycle CCL299

Physicochemical and Drug-Likeness Profile: Predicted Properties as Selection Criteria

The compound's physicochemical parameters, computed from its structure (C14H9N3, MW 219.24, PSA 52.47 Ų, cLogP 3.10), position it favorably within drug-like chemical space . Compared to the larger 2-arylbenzimidazole lead 2h (MW > 400) and the carboxylic acid derivative (2-(3-cyanophenyl)benzimidazole-6-carboxylic acid, MW 263.26), 906816-19-1 offers a lower molecular weight and reduced polar surface area, which may confer superior membrane permeability and oral bioavailability potential [1].

Drug-likeness Physicochemical Properties Predicted ADME

Optimal Research and Procurement Scenarios for 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile (906816-19-1)


Chk2 Kinase Inhibitor SAR Library Expansion

Procure 906816-19-1 as a defined intermediate-potency control compound for Chk2 SAR studies. Its 3-cyanophenyl substituent provides an electron-withdrawing meta-substitution pattern not represented by the parent 2-phenylbenzimidazole or the optimized lead 2h (IC50 = 15 nM) [1]. Use this compound to probe the electronic requirements of the ATP-binding pocket and to establish quantitative structure–activity relationships linking nitrile substitution to kinase inhibition potency.

Regioisomeric Selectivity Profiling in Cancer Cell Assays

Utilize 906816-19-1 (2-substituted) alongside CCL299 (N1-substituted, CAS 25372-03-6) in parallel cytotoxicity screens to dissect regioisomer-dependent mechanisms of action in cancer cells. While CCL299 induces p53/p21-mediated G1 arrest in HepG2 and HEp-2 cells [2], the 2-arylbenzimidazole scaffold of 906816-19-1 is expected to engage the Chk2 ATP pocket, enabling direct comparison of target engagement versus phenotypic response profiles.

Antimicrobial Lead Optimization with Substitution-Dependent Toxicity Windows

Employ 906816-19-1 (MCB) as a reference compound in antimicrobial screening cascades. The existing head-to-head data against MHB (4-hydroxyphenyl) and MNB (4-nitrophenyl) analogs [3] establish a baseline for structure–toxicity relationships. Use MCB to benchmark new 2-arylbenzimidazole derivatives, selecting candidates that improve antimicrobial potency while maintaining the favorable intermediate toxicity profile (LC50 between 6.13 and 28.18 µg/mL in brine shrimp assay).

Fragment-Based or Scaffold-Hopping Drug Discovery Programs

Leverage 906816-19-1 as a low-MW (219.24 Da), fragment-like 2-arylbenzimidazole core for structure-based drug design. Its favorable drug-likeness metrics (PSA 52.47 Ų, cLogP 3.10) and commercial availability at 95–97% purity from multiple vendors enable rapid analog synthesis and biophysical screening. Use this scaffold for fragment growing or scaffold-hopping campaigns targeting ATP-binding sites across the kinome.

Quote Request

Request a Quote for 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.